1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
Description
1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[333]undecane is a unique organosilicon compound It belongs to the class of silatranes, which are known for their tricyclic structure and the presence of a silicon atom coordinated to nitrogen and oxygen atoms
Properties
CAS No. |
33446-83-2 |
|---|---|
Molecular Formula |
C6H12INO3Si |
Molecular Weight |
301.15 g/mol |
IUPAC Name |
1-iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C6H12INO3Si/c7-12-9-4-1-8(2-5-10-12)3-6-11-12/h1-6H2 |
InChI Key |
WKADZHNQCMVPAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Si]2(OCCN1CCO2)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane typically involves the reaction of silatrane HSi(OCH2CH2)3N with iodine or iodine-containing reagents. The reaction conditions often include the use of solvents like dichloromethane or toluene and may require the presence of a catalyst to facilitate the reaction
Chemical Reactions Analysis
1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The silicon atom in the compound can participate in oxidation and reduction reactions, often involving reagents like hydrogen peroxide or lithium aluminum hydride.
Addition Reactions: The compound can undergo addition reactions with alkenes or alkynes in the presence of catalysts like palladium or platinum.
Scientific Research Applications
1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane has several scientific research applications:
Organic Synthesis: It is used as a reagent for the synthesis of other organosilicon compounds, particularly in the formation of 1-substituted silatranes.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Activity:
Mechanism of Action
The mechanism of action of 1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and nitrogen atoms, leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions .
Comparison with Similar Compounds
1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane can be compared with other silatranes, such as:
1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: This compound has a phenyl group instead of an iodine atom and exhibits different reactivity and applications.
1-Vinyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane:
1-Methoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: This compound has a methoxy group, which affects its reactivity and applications in organic synthesis.
The uniqueness of this compound lies in its iodine atom, which provides distinct reactivity and potential for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
